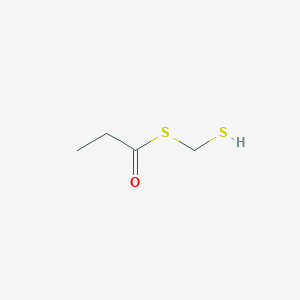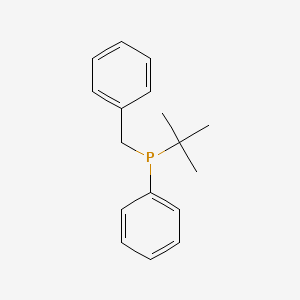
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- is an organophosphorus compound with the molecular formula C14H23P. This compound is characterized by the presence of a phosphine group bonded to a phenyl group, a tert-butyl group, and a benzyl group. It is a colorless liquid that is sensitive to air and moisture.
准备方法
Synthetic Routes and Reaction Conditions
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide with tert-butylphosphine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine compound. The reaction can be represented as follows:
PhMgBr+(t-Bu)P→Ph(t-Bu)P
Another method involves the reaction of phenylphosphine with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphine compound.
Industrial Production Methods
Industrial production of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- typically involves large-scale reactions using similar synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
化学反应分析
Types of Reactions
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under an inert atmosphere.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions. The reactions are carried out in polar solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Various substituted phosphines depending on the nucleophile used
科学研究应用
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and catalytic systems, where the phosphine ligand modulates the reactivity and selectivity of the metal.
相似化合物的比较
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- can be compared with other similar compounds such as:
Phosphine, bis(1,1-dimethylethyl)phenyl-: This compound has two tert-butyl groups instead of one, making it more sterically hindered and less reactive.
Dimethylphenylphosphine: This compound has two methyl groups instead of a tert-butyl and a benzyl group, making it less bulky and more reactive.
Triphenylphosphine: This compound has three phenyl groups, making it more electron-rich and a stronger ligand.
The uniqueness of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- lies in its balanced steric and electronic properties, making it a versatile ligand in various chemical reactions.
属性
CAS 编号 |
881407-43-8 |
|---|---|
分子式 |
C17H21P |
分子量 |
256.32 g/mol |
IUPAC 名称 |
benzyl-tert-butyl-phenylphosphane |
InChI |
InChI=1S/C17H21P/c1-17(2,3)18(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13H,14H2,1-3H3 |
InChI 键 |
DDJUJUDVXGSWQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


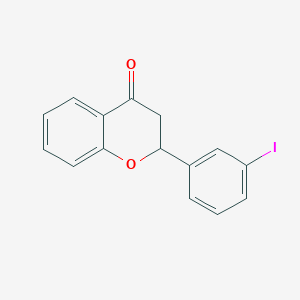

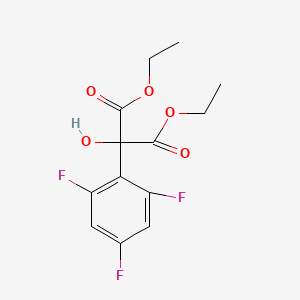
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
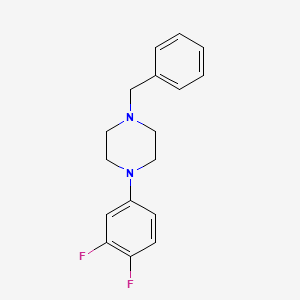


![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
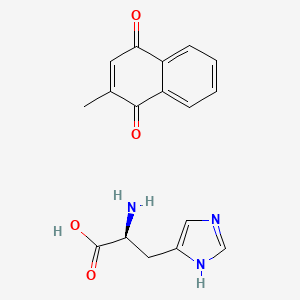
amino}methyl)phenol](/img/structure/B12602940.png)

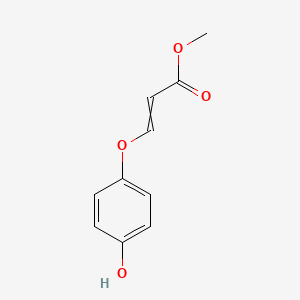
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
